
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. It is characterized by the presence of an oxirane ring substituted with butyl, ethyl, and methyl groups, along with a carboxylate ester functional group.
Vorbereitungsmethoden
The synthesis of Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate can be achieved through various synthetic routes. One common method involves the epoxidation of alkenes using peroxides or peracids. For instance, the reaction of an appropriate alkene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired oxirane compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reactive intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often involves this compound.
Industry: It is utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
2-Ethyl-3-methyl-oxirane: This compound has a similar oxirane ring structure but differs in the substitution pattern.
3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine: Another related compound with a different ring system and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H20O3 |
|---|---|
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-5-7-8-11(6-2)10(3,14-11)9(12)13-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
WJSQEBBVJMXUFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(O1)(C)C(=O)OC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


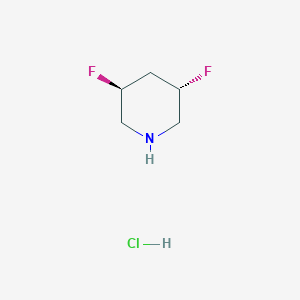
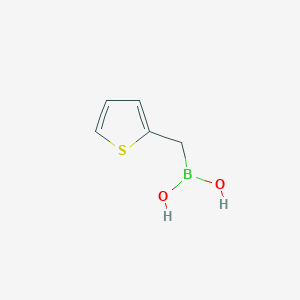

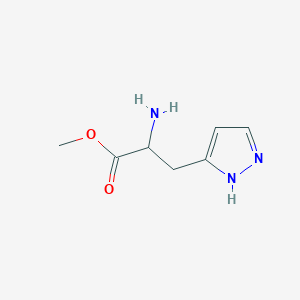
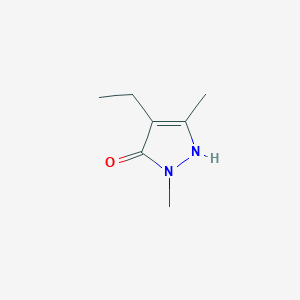
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
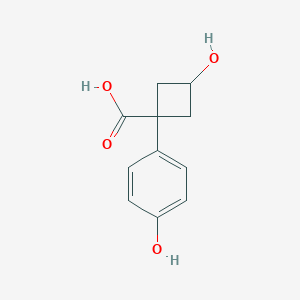

![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)

![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)


